molecular formula C12H12N4O4S B11776214 5-(Ethylsulfonyl)-4-(4-nitrophenyl)pyrimidin-2-amine

5-(Ethylsulfonyl)-4-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B11776214
M. Wt: 308.32 g/mol
InChI Key: CGFXGJKLENGVNE-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(4-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Addition of the ethylsulfonyl group.

    Pyrimidine Ring Formation: Cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products will depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(4-nitrophenyl)pyrimidin-2-amine may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the synthesis of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group.

    5-(Methylsulfonyl)-4-(4-nitrophenyl)pyrimidin-2-amine: Similar structure with a methylsulfonyl group instead of ethylsulfonyl.

Uniqueness

The presence of the ethylsulfonyl group may impart unique chemical properties, such as increased solubility or altered reactivity, compared to similar compounds.

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12N4O4S/c1-2-21(19,20)10-7-14-12(13)15-11(10)8-3-5-9(6-4-8)16(17)18/h3-7H,2H2,1H3,(H2,13,14,15)

InChI Key

CGFXGJKLENGVNE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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